molecular formula C5H9F3O2 B13593350 (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol CAS No. 172463-81-9

(2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol

Cat. No.: B13593350
CAS No.: 172463-81-9
M. Wt: 158.12 g/mol
InChI Key: WSADNWLSNXKDRB-SCSAIBSYSA-N
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Description

(2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is a chiral secondary alcohol characterized by a trifluoromethyl (-CF₃) group at the C1 position, a methoxy (-OCH₃) group at C4, and a hydroxyl (-OH) group at C2. Its molecular formula is C₅H₉F₃O₂, with a molecular weight of 184.11 g/mol (CAS: 1343738-56-6) . The stereochemistry at C2 (R-configuration) is critical for its biological and chemical properties, as enantiomeric purity often influences reactivity, solubility, and interactions in catalytic or pharmaceutical contexts. This compound is listed in Enamine Ltd’s Building Blocks Catalogue as a chiral synthon, highlighting its utility in organic synthesis and medicinal chemistry .

Properties

CAS No.

172463-81-9

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-4-methoxybutan-2-ol

InChI

InChI=1S/C5H9F3O2/c1-10-3-2-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1

InChI Key

WSADNWLSNXKDRB-SCSAIBSYSA-N

Isomeric SMILES

COCC[C@H](C(F)(F)F)O

Canonical SMILES

COCCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 4-methoxy-2-butanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the target molecules.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. The trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.

Medicine: In medicine, (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory or antiviral properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share functional or structural similarities with (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
(2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol C₅H₉F₃O₂ 184.11 -CF₃, -OH (C2), -OCH₃ (C4) Chiral center at C2; high enantiomeric purity (>97%)
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 -CF₃, -OH, thiazole ring Solid (mp 107°C); used in agrochemicals and pharmaceuticals
(R)-2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol C₆H₈F₃N₃O₂ 211.14 -CF₃, -OH, oxadiazole ring Discontinued commercial availability; potential bioactivity in kinase inhibition

Functional Group Analysis

  • Trifluoromethyl Group (-CF₃): Present in all three compounds, this group enhances metabolic stability, lipophilicity, and electron-withdrawing effects. However, its position varies:
    • In the target compound, -CF₃ is at C1, adjacent to the hydroxyl group, which may influence hydrogen-bonding interactions .
    • In the thiazole derivative, -CF₃ is part of a phenyl ring, contributing to π-π stacking in biological targets .
  • Hydroxyl Group (-OH): The stereospecific -OH in (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol distinguishes it from the oxadiazole analog, where the -OH is part of a butanol chain conjugated to a heterocycle .

Physicochemical and Commercial Considerations

  • Solubility and Stability: The methoxy group in the target compound likely improves solubility in polar solvents compared to the aromatic thiazole analog. However, the oxadiazole derivative’s amino group may offer additional hydrogen-bonding sites .
  • Commercial Availability: While (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is actively listed in Enamine’s catalog , the oxadiazole analog has been discontinued, reflecting differences in demand or synthetic complexity .

Research and Application Insights

  • Synthetic Utility: The target compound’s chiral center and trifluoromethyl group make it valuable for asymmetric synthesis, particularly in fluorinated drug candidates (e.g., antifungals or antivirals) .
  • Biological Activity: The thiazole analog’s melting point (107°C) and purity (97%) suggest suitability for crystallography studies, aligning with its use in structural biology pipelines .

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